4-(tert-Butyl)-3-iodobenzoic acid
Description
4-(tert-Butyl)-3-iodobenzoic acid is a substituted benzoic acid derivative featuring a tert-butyl group at the para position and an iodine atom at the meta position relative to the carboxylic acid functional group. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of complex molecules such as retinoid-X-receptor (RXR) agonists and DNA-based materials .
The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Sonogashira coupling) .
Properties
IUPAC Name |
4-tert-butyl-3-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXGGKRIINFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660772 | |
| Record name | 4-tert-Butyl-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91131-72-5 | |
| Record name | 4-tert-Butyl-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
4-(tert-Butyl)-3-iodobenzoic acid is a benzoic acid derivative that has gained attention due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and an iodine substituent, which may influence its pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential applications in medicine and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C12H13I O2. Its structure includes a benzoic acid backbone with a tert-butyl group at the para position and an iodine atom at the meta position. This unique arrangement may contribute to its biological activity.
Antimicrobial Activity
Research indicates that benzoic acid derivatives, including this compound, exhibit antimicrobial properties. A study on various benzoic acid derivatives showed that certain compounds could inhibit the growth of pathogenic bacteria and fungi. The presence of halogen atoms, such as iodine, often enhances these antimicrobial effects due to increased lipophilicity and reactivity with microbial cell components .
Cytotoxic Effects
In vitro studies have demonstrated that benzoic acid derivatives can induce cytotoxicity in cancer cell lines. For example, compounds similar to this compound have been shown to activate proteasomal pathways, which are crucial for protein degradation in cancer cells. This activation can lead to apoptosis in malignant cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes. For instance, it may interact with cathepsins B and L, which are involved in protein degradation pathways. Such interactions could be beneficial in developing drugs targeting diseases characterized by protein misfolding or aggregation .
Case Studies
- Antimicrobial Study : A comparative analysis of various benzoic acid derivatives revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : In a study assessing the cytotoxic effects on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, this compound demonstrated selective toxicity, inducing apoptosis without significant effects on normal fibroblasts .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
4-(tert-Butyl)-3-iodobenzoic acid is being investigated as a potential intermediate in the synthesis of anticancer agents. Compounds similar to this one have shown cytotoxic effects on human tumor cell lines, suggesting that it could play a role in developing new cancer therapies . The compound's structure allows for modifications that can enhance its efficacy against specific cancer types.
Biochemical Pathways:
This compound interacts with various proteins and enzymes, potentially altering their functions. Such interactions are crucial for the development of drugs targeting specific biochemical pathways involved in diseases like cancer and metabolic disorders.
Pharmacokinetics:
Similar compounds have demonstrated favorable pharmacokinetic profiles, including absorption through the gastrointestinal tract and metabolism in the liver. This suggests that this compound could potentially exhibit similar behaviors, making it a candidate for further pharmacological studies .
Material Science
Polymer Chemistry:
In material science, derivatives of this compound are utilized in synthesizing polymers with specific thermal and mechanical properties. The presence of iodine in the structure can enhance the polymer's ability to undergo cross-linking reactions, which is beneficial for creating robust materials used in various applications, including coatings and adhesives .
Dyes and Pigments:
The compound may also serve as a precursor for synthesizing dyes and pigments due to its chromophoric properties. Its ability to absorb UV light makes it suitable for applications requiring UV protection or coloration .
Biochemical Research
Enzyme Inhibition Studies:
Research has indicated that this compound can act as an inhibitor for certain enzymes, which is valuable for studying enzyme kinetics and mechanisms. Understanding how this compound interacts with enzymes can lead to insights into metabolic pathways and potential therapeutic targets .
Drug Development:
The compound's structural features allow for modifications that can enhance its bioactivity and selectivity towards specific biological targets. This flexibility is crucial in drug design, where optimizing the pharmacological profile of a compound is essential for developing effective medications .
-
Synthesis of Antitumor Agents:
A study demonstrated the synthesis of novel antitumor agents using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents . -
Polymer Applications:
Research involving the incorporation of this compound into polymer matrices showed enhanced thermal stability and mechanical strength compared to traditional materials. This advancement opens avenues for developing high-performance materials suitable for industrial applications .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The compound shares structural similarities with several iodobenzoic acids and tert-butyl-substituted benzoic acids. Key analogs and their similarity scores (calculated based on molecular descriptors) include:
| Compound Name | CAS No. | Similarity Score | Key Structural Features |
|---|---|---|---|
| 3-Iodobenzoic acid | 618-51-9 | 0.92 | Iodine at meta, no tert-butyl |
| 4-Iodobenzoic acid | 619-58-9 | 0.92 | Iodine at para, no tert-butyl |
| 4-(tert-Butyl)-2,6-dimethylbenzoic acid | 585-37-9 | 0.97 | tert-Butyl at para, methyl groups at ortho |
| 3-(tert-Butyl)-4-hydroxybenzoic acid | 13423-73-9 | 0.98 | tert-Butyl at meta, hydroxyl at para |
| 4-Azido-3-iodobenzoic acid | 1216380-53-8 | 0.90 | Azido group at para, iodine at meta |
Physical and Chemical Properties
Melting Points and Solubility
- 3-Iodobenzoic acid : Melting point = 186–188°C; moderate solubility in polar solvents (e.g., DCM, THF) .
- 4-Iodobenzoic acid : Melting point = 270–273°C; lower solubility due to para-substitution .
- 4-(tert-Butyl)-3-iodobenzoic acid: Expected to have a lower melting point than 4-iodobenzoic acid due to the bulky tert-butyl group disrupting crystal packing. Solubility likely enhanced in non-polar solvents compared to unsubstituted analogs.
- 4-Azido-3-iodobenzoic acid: Not explicitly reported, but the azido group may increase reactivity without significantly altering melting points .
Reactivity in Coupling Reactions
- 3-Iodobenzoic acid: Widely used in Sonogashira and amide couplings with >90% efficiency under micelle-promoted conditions .
- This compound : Steric hindrance from the tert-butyl group may reduce coupling efficiency compared to unsubstituted analogs, as seen in carboxy-PEG4-hexylamido-DNA reactions where bulkier substrates showed lower conversions .
Commercial Availability and Pricing
Q & A
Q. What understudied applications exist for this compound in materials science?
- Methodological Answer : The iodine atom’s polarizability makes it a candidate for:
- Non-linear optical (NLO) materials: Measure hyperpolarizability via EFISH (electric-field-induced second harmonic generation).
- Metal-organic frameworks (MOFs): Explore coordination with transition metals (e.g., Cu, Pd) for catalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
